Cas no 1804136-91-1 (4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine)
4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C6H3F3INO/c7-6(8,9)3-1-11-2-4(10)5(3)12/h1-2H,(H,11,12)
- InChI Key: XTVUGOZNXQUKJX-UHFFFAOYSA-N
- SMILES: IC1=CNC=C(C(F)(F)F)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 279
- XLogP3: 1.7
- Topological Polar Surface Area: 29.1
4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005103-250mg |
4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine |
1804136-91-1 | 95% | 250mg |
$1,009.40 | 2022-04-02 | |
| Alichem | A029005103-500mg |
4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine |
1804136-91-1 | 95% | 500mg |
$1,819.80 | 2022-04-02 | |
| Alichem | A029005103-1g |
4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine |
1804136-91-1 | 95% | 1g |
$3,097.65 | 2022-04-02 |
4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine
Recent Advances in the Application of 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804136-91-1) in Chemical Biology and Pharmaceutical Research
The compound 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804136-91-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This heterocyclic compound, characterized by the presence of hydroxyl, iodo, and trifluoromethyl groups, serves as a versatile building block in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
One of the key applications of 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine is its role as an intermediate in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for tyrosine kinases, which are implicated in various cancers. The trifluoromethyl group enhances the metabolic stability of the resulting compounds, while the iodine atom facilitates further functionalization via cross-coupling reactions.
In addition to its role in kinase inhibitor development, this compound has also been explored in the context of antimicrobial agents. A recent Bioorganic & Medicinal Chemistry Letters article reported the synthesis of derivatives of 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine that exhibited potent activity against drug-resistant bacterial strains. The presence of the hydroxyl group was found to be critical for hydrogen bonding interactions with bacterial target proteins, underscoring the importance of this moiety in drug design.
Furthermore, the compound's potential in radiopharmaceutical applications has been investigated. The iodine-127 isotope in 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine can be replaced with iodine-123 or iodine-125 for imaging and therapeutic purposes. A 2024 study in Nuclear Medicine and Biology highlighted its use in the development of PET tracers for neurodegenerative diseases, leveraging the trifluoromethyl group's ability to enhance blood-brain barrier penetration.
Despite these promising applications, challenges remain in the large-scale synthesis and purification of 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine. Recent advances in flow chemistry and catalytic methods, as reported in Organic Process Research & Development, have addressed some of these issues, improving yield and reducing environmental impact. These methodological innovations are expected to facilitate broader adoption of this compound in pharmaceutical research.
In conclusion, 4-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804136-91-1) represents a valuable scaffold in modern drug discovery, with demonstrated utility across multiple therapeutic areas. Ongoing research continues to uncover new applications and synthetic strategies, positioning this compound as a key player in the future of chemical biology and pharmaceutical development.
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